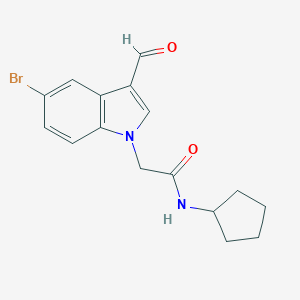
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as BRD3308, is a chemical compound that has been studied extensively in scientific research. It is a small molecule that has shown potential in various therapeutic applications due to its unique structure and mechanism of action.
作用機序
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves the inhibition of certain enzymes and proteins that are involved in various diseases. For example, the compound has been shown to inhibit the activity of the protein BRD4, which is involved in cancer and inflammation. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide binds to the protein and prevents it from functioning properly, thereby inhibiting the disease. The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is still being studied, and more research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide have been studied extensively in scientific research. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
The advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments include its high purity and high yield, which make it easy to work with. In addition, the compound has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments. For example, the compound may not be effective in all disease models, and more research is needed to identify its optimal therapeutic applications.
将来の方向性
There are many future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of research is to identify new therapeutic applications for the compound. For example, it may have potential in treating other inflammatory diseases or viral infections. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. In addition, more research is needed to fully understand the mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide and its targets. Overall, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is a promising compound that has shown potential in various therapeutic applications, and more research is needed to fully realize its potential.
合成法
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclopentylamine to form the intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. The research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been focused on identifying its targets and understanding its mechanism of action.
特性
分子式 |
C16H17BrN2O2 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC名 |
2-(5-bromo-3-formylindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17BrN2O2/c17-12-5-6-15-14(7-12)11(10-20)8-19(15)9-16(21)18-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,18,21) |
InChIキー |
ZAUDGFQLUFNNLI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
正規SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
amino]acetamide](/img/structure/B297393.png)